Nigrocin 1

Description

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

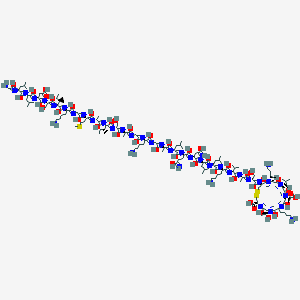

sequence |

GLLDSIKGMAISAGKGALQNLLKVASCKLDKTC |

Origin of Product |

United States |

Ii. Discovery, Isolation, and Natural Occurrence of Nigrocin 1

Identification of Nigrocin 1 in Anuran Skin Secretions

The initial discovery and subsequent identification of this compound mark a significant step in cataloging the defensive peptides produced by frogs.

The pioneering research into the skin secretions of the dark-spotted frog, scientifically known as Rana nigromaculata, led to the initial isolation and structural characterization of this compound. e-fas.orgnih.gov These early studies were instrumental in recognizing nigrocins as novel cationic antimicrobial peptides present in the skin of this species. nih.gov

With taxonomic revisions, Rana nigromaculata is now frequently classified under the genus Pelophylax, and this compound has been identified in Pelophylax nigromaculatus. imrpress.comlongdom.orgnih.gov The presence of nigrocin-like peptides has also been reported in other anuran species, suggesting that this family of peptides is not exclusive to a single species but is found across different lineages within the Anura order. For example, nigrocin-2 (B1578548) related peptides have been identified in several Odorrana species, including Odorrana livida, Odorrana schmackeri, Odorrana versabilis, Odorrana hejiangensis, Odorrana grahami, and Odorrana ishikawae. researchgate.netnih.gov Another nigrocin peptide, Nigrocin-HL, was found in the skin secretion of Hylarana latouchii. nih.gov These findings indicate that the nigrocin family, with variations, is present in a range of ranid frogs.

Studies have revealed that the expression profiles of bioactive peptides in anuran skin secretions can exhibit variations depending on the geographic origin and species. tandfonline.com Research on Pelophylax nigromaculatus collected from different locations, such as Kunming and Guiyang in China, has shown differences in the specific set of peptides expressed. tandfonline.com While Nigrocin-1 and Nigrocin-2 were found in frogs from both regions, other peptides showed expression limited to one location. tandfonline.com This suggests that environmental pressures and geographical factors may influence the specific cocktail of defense peptides produced by a frog population. tandfonline.com The diversity of AMPs in amphibians is considered an evolutionary response to the presence of diverse and evolving microbial threats in their environment. researchgate.net

The following table summarizes some of the anuran species where this compound or related nigrocin peptides have been identified:

| Genus | Species | Nigrocin Peptide(s) Identified | Reference(s) |

| Rana | nigromaculata | This compound, Nigrocin 2 | e-fas.orgnih.gov |

| Pelophylax | nigromaculatus | This compound, Nigrocin 2, Nigrocin-PN, Nigrocin-2N, Nigrocin-4N, Nigrocin-5N, Nigrocin-6N, Nigrocin-7N | imrpress.comlongdom.orgnih.govtandfonline.comresearchgate.netresearchgate.netmdpi.com |

| Odorrana | livida | Nigrocin-2LVa, -b | researchgate.net |

| Odorrana | schmackeri | Nigrocin-2SCa, -b, -c | researchgate.net |

| Odorrana | versabilis | Nigrocin-2VB | researchgate.net |

| Odorrana | hejiangensis | Nigrocin-2HJ | researchgate.net |

| Odorrana | grahami | Nigrocin-2GRa-c, Nigrocin-OG12, -20 | researchgate.net |

| Odorrana | ishikawae | Nigrocin-2ISa, -b | nih.gov |

| Hylarana | latouchii | Nigrocin-HL | nih.gov |

Methodologies for Isolation and Purification from Biological Sources

The process of obtaining pure this compound from anuran skin secretions involves several biochemical isolation and purification steps. The general approach for isolating peptides from biological sources like skin secretions includes methods to collect the secretion, extract the compounds, and then purify the target peptide from the complex mixture.

Iii. Molecular and Structural Elucidation of Nigrocin 1

Primary Amino Acid Sequence Determination

The primary structure of Nigrocin 1 has been determined, revealing a sequence of 21 amino acids. nih.gov The amino acid sequence of Nigrocin-1-Oa1, a variant of this compound found in Odorrana andersonii, is reported as GILGNIVGMGKKIVCGLSGLC. nih.gov Primary structural analysis indicated that this compound shares high sequence homology with brevinin 2. nih.gov Specifically, this compound shows approximately 73% sequence similarity with brevinin-2 (B1175259).

The primary sequence of this compound (GILGNIVGMGKKIVCGLSGLC) contains two cysteine residues at positions 15 and 21. nih.gov These cysteines are crucial for the formation of a disulfide bond in the C-terminal region, a characteristic feature discussed in subsequent sections.

Secondary and Tertiary Structural Characterization

Structural studies employing techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) have provided insights into the secondary and tertiary structures of nigrocin peptides, including this compound and related variants. These studies indicate that nigrocin peptides can adopt specific conformations in different environments.

Alpha-Helical Conformation Analysis

Circular Dichroism investigations have shown that nigrocin peptides, such as nigrocin 2 and Nigrocin-PN, can adopt alpha-helical structures. nih.gov This conformational change is particularly observed in membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov For instance, Nigrocin 2 consists of a typical amphipathic alpha-helix spanning residues 3-18 in both 50% TFE solution and SDS micelles. nih.gov Nigrocin peptides, in general, can form an amphipathic helical structure. However, the presence of the C-terminal heptapeptide (B1575542) motif, including the disulfide bond, has been suggested to prevent further alpha-helix formation in some nigrocin peptides, resulting in a lower alpha-helical content compared to modified analogues lacking this feature.

Role of Disulfide Linkages in Structural Integrity

A key structural feature of this compound is the presence of a disulfide bond. This compound contains two conserved cysteine residues located in its C-terminal region. These cysteines form an intramolecular disulfide bridge. In the sequence GILGNIVGMGKKIVCGLSGLC, these cysteines are found at positions 15 and 21. nih.gov This disulfide bond is part of a characteristic motif known as the "Rana box".

The disulfide linkage contributes to the structural integrity of the peptide, forming a loop structure at the C-terminus. The role of this disulfide bond in maintaining the helical structure has been noted in related peptides. However, the necessity of the disulfide bond for antimicrobial activity can vary among different nigrocin peptides and related AMPs. While replacing the cysteines or deleting the Rana box made some peptides inactive, in other cases, the disulfide bridge was found to be pivotal for the alpha-helical structure but not necessarily for antimicrobial potency.

The "Rana Box" Motif: Structural and Functional Significance

The "Rana box" is a highly conserved heptapeptide motif found in the C-terminal region of many antimicrobial peptides, including those from the nigrocin family and other Ranidae frog species like brevinin-1 (B586460), brevinin-2, ranatuerin-2 (B1576050), and esculentin-1 (B1576701). This motif is characterized by two cysteine residues that are typically separated by four or five other residues, forming a cyclic structure via a disulfide bond. In the case of nigrocin peptides, the Rana box has the general sequence CGLXGLC, where X is a variable amino acid. For this compound (GILGNIVGMGKKIVCGLSGLC), the C-terminal region containing the Rana box is IVCGLSGLC, with the disulfide bond likely between Cys15 and Cys21, forming a loop encompassing residues 15-21.

The functional significance of the Rana box motif is complex and appears to be context-dependent within different peptide families. While it contributes to structural features like maintaining helical conformation in some peptides, its role in determining antimicrobial activity is debated. Studies on various nigrocin and brevinin peptides have yielded differing results regarding the importance of the Rana box for bioactivity. For some peptides, deletion of the Rana box led to a complete loss of antimicrobial activity. Conversely, in other cases, the Rana box was not found to be indispensable for antimicrobial activity, and its removal could even lead to reduced haemolysis and cytotoxicity, suggesting an influence on selectivity. Modifications within the Rana box, such as replacement with phenylalanine, have been shown to potentially enhance activity against certain resistant microorganisms and reduce cytotoxicity. These findings highlight that while the Rana box is a conserved structural element, its precise functional contribution can vary and is not universally required for antimicrobial potency across all peptides in these families.

Homology and Phylogenetic Analysis within the Antimicrobial Peptide Family

This compound belongs to the broader family of antimicrobial peptides isolated from amphibian skin, particularly from the Ranidae family. nih.gov Phylogenetic analysis of antimicrobial peptide genes from various frog species, including Pelophylax nigromaculatus (formerly Rana nigromaculata) and Odorrana species, places nigrocin peptides within the diverse landscape of amphibian AMPs.

Sequence analysis has revealed that this compound exhibits significant sequence homology with brevinin 2, sharing approximately 73% similarity. nih.gov This suggests a close evolutionary relationship between these two peptide families. Other nigrocin variants, such as nigrocin 2, show lower sequence homology with other known antimicrobial peptides, indicating greater sequence divergence. nih.gov The classification of peptides like Nigrocin-OG30 under the InterPro family "Nigrocin" further supports the recognition of nigrocins as a distinct group within the larger AMP repertoire of amphibians. Phylogenetic studies contribute to understanding the evolutionary history and diversification of these host defense peptides in amphibians.

Iv. Mechanistic Investigations of Nigrocin 1 Bioactivity

Antimicrobial Spectrum Analysis

Nigrocin 1 has demonstrated a broad spectrum of antimicrobial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. The specific efficacy can vary depending on the particular this compound variant or analog studied.

Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

This compound and its analogs have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). Studies have reported that this compound analogs can exhibit significantly increased potency against S. aureus and MRSA, with markedly reduced minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC). For instance, a modified peptide, nigrocin-HLM, displayed high activity against antibiotic-resistant MRSA strains, including clinical isolates. Another study on Nigrocin-PN highlighted its potent antimicrobial abilities against Gram-positive strains in vitro. Coadministration of Nigrocin-PN with ampicillin (B1664943) was shown to delay the acquisition of antibiotic resistance in S. aureus.

Here is a table summarizing some reported MIC values for this compound variants against Staphylococcus aureus and MRSA:

| Nigrocin Variant | Strain | MIC (µM) | Source Organism |

| Nigrocin-1-OW5 | S. aureus | 5.1-10.2 | Odorrana wuchuanensis |

| Nigrocin-1-OW2 | S. aureus | 3.1-6.2 | Odorrana wuchuanensis |

| Nigrocin-1-OR2 | S. aureus | 8.6 | Odorrana rotodora |

| Nigrocin-HLM | S. aureus | Significantly reduced compared to natural peptide | Hylarana latouchii |

| Nigrocin-HLM | MRSA (various strains) | Markedly reduced | Hylarana latouchii |

| Nigrocin-PN | S. aureus | Potent activity | Pelophylax nigromaculatus |

Note: Specific MIC values for Nigrocin-HLM and Nigrocin-PN against S. aureus and MRSA were described as "significantly increased potency" and "potent antimicrobial abilities" or "markedly reduced" MIC/MBC in the provided text rather than precise numerical values in all cases.

Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

This compound and its analogs also exhibit activity against Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae. Some variants, like Nigrocin-PN, have demonstrated broad-spectrum antimicrobial abilities towards tested microorganisms, including K. pneumoniae, and significantly ameliorated pulmonary inflammation induced by this bacterium in vivo.

However, the efficacy against Pseudomonas aeruginosa appears to be more variable depending on the specific this compound variant. Some studies indicate that certain Nigrocin-HL variants displayed negligible activity against drug-resistant P. aeruginosa. In contrast, Nigrocin-1-OW2 and Nigrocin-1-OR2 were reported as active against B. pyocyaneus (an older name for Pseudomonas aeruginosa).

Here is a table summarizing some reported MIC values for this compound variants against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae:

| Nigrocin Variant | Strain | MIC (µM) | Source Organism |

| Nigrocin-1-OW5 | E. coli | 5.1-10.2 | Odorrana wuchuanensis |

| Nigrocin-1-OW2 | E. coli | 3.1-6.2 | Odorrana wuchuanensis |

| Nigrocin-1-OW2 | B. pyocyaneus (P. aeruginosa) | 12.4 | Odorrana wuchuanensis |

| Nigrocin-1-OR2 | E. coli | 8.6 | Odorrana rotodora |

| Nigrocin-1-OR2 | B. pyocyaneus (P. aeruginosa) | 17.2 | Odorrana rotodora |

| Nigrocin-HLM | E. coli | Significantly increased potency | Hylarana latouchii |

| Nigrocin-PN | K. pneumoniae | Potent activity | Pelophylax nigromaculatus |

| Nigrocin-HL | P. aeruginosa | Negligible activity | Hylarana latouchii |

Note: Specific MIC values for Nigrocin-HLM and Nigrocin-PN against Gram-negative bacteria were described as "significantly increased potency" or "potent activity" in the provided text rather than precise numerical values in all cases.

Research into Antifungal Activities (e.g., Candida albicans)

This compound and its variants have also demonstrated antifungal activity, including against Candida albicans. Studies have shown that Nigrocin-1-OW5, Nigrocin-1-OW2, and Nigrocin-1-OR2 are active against C. albicans. A modified peptide, nigrocin-HLM, also displayed significantly increased potency against C. albicans.

Here is a table summarizing some reported MIC values for this compound variants against Candida albicans:

| Nigrocin Variant | Strain | MIC (µM) | Source Organism |

| Nigrocin-1-OW5 | C. albicans | 5.1-10.2 | Odorrana wuchuanensis |

| Nigrocin-1-OW2 | C. albicans | 3.1-6.2 | Odorrana wuchuanensis |

| Nigrocin-1-OR2 | C. albicans | 8.6 | Odorrana rotodora |

| Nigrocin-HLM | C. albicans | Significantly increased potency | Hylarana latouchii |

Note: Specific MIC values for Nigrocin-HLM against C. albicans were described as "significantly increased potency" in the provided text rather than precise numerical values.

Cellular and Molecular Mechanisms of Action

The mechanisms by which this compound exerts its antimicrobial effects primarily involve interactions with the microbial cell membrane.

Membrane Disruption Hypotheses and Empirical Evidence

Antimicrobial peptides, including nigrocins, are known to disrupt bacterial membranes, leading to cell death. This membrane disruption is often attributed to the peptides' cationic and amphipathic nature, allowing them to interact with the negatively charged bacterial membrane. Several models describe the mechanism of cell membrane disruption by antimicrobial peptides, such as the Barrel-stave, Carpet, and Toroidal-pore models.

Empirical evidence supports membrane disruption as a key mechanism for this compound. Studies on Nigrocin-PN indicate that antibacterial mechanisms involve membrane destruction. At high concentrations (over 4 × MIC), the membrane rupture rate increased sharply with the extension of time. While at low concentrations, Nigrocin-PN might inhibit bacterial reproduction by mediating non-membrane destruction, prolonged incubation inevitably leads to bacterial membrane destruction and death. The interaction with the bacterial membrane is considered a primary mechanism, making it difficult for bacteria to develop resistance.

Interaction with Bacterial Cell Components

While membrane disruption is a major mechanism, some antimicrobial peptides can also target intracellular components. These intracellular targets can include inhibition of DNA, RNA, and protein synthesis, as well as interference with enzymes like protease and β-galactosidase. Some peptides may even have multiple modes of action, affecting both the membrane and intracellular targets.

Potential Intracellular Targets and Pathways

Research suggests that this compound's antibacterial mechanisms involve membrane destruction. While the precise intracellular targets and pathways are still under investigation, AMPs in general are known to target components of microbes and can inactivate intracellular targets. This is in contrast to conventional antibiotics that often target specific metabolic pathways or cellular processes. The ability of AMPs to permeate and destroy the plasma membrane is a key mechanism, which can subsequently lead to effects on intracellular components. Some studies on related peptides suggest mechanisms involving membrane disruption and DNA binding.

Modulation of Microbial Resistance

The emergence and spread of antibiotic resistance pose a significant threat to public health. This compound has shown potential in modulating microbial resistance, both through synergistic effects with existing antibiotics and by potentially delaying the acquisition of resistance.

Synergistic Effects with Established Antimicrobial Agents

Studies have indicated that this compound can exhibit synergistic effects when combined with commonly used antibiotics. This synergistic interaction means that the combined effect of this compound and an antibiotic is greater than the sum of their individual effects. This approach is considered a potential strategy to combat drug-resistant pathogens. Combination therapy with antimicrobials is a frequently used approach, with rationales including the potential for synergy.

Research on Nigrocin-PN, a related peptide, has shown synergistic antimicrobial activities with antibiotics such as ampicillin, cefepime, and gentamicin. This synergy has been observed against both planktonic cells and biofilms of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

The following table summarizes some reported synergistic effects:

| Peptide | Partner Antibiotic | Bacterial Strain(s) Tested | Observed Effect | Source |

| Nigrocin-PN | Ampicillin | Staphylococcus aureus | Synergistic effect, delayed resistance acquisition | |

| Nigrocin-PN | Norfloxacin | Staphylococcus aureus, E. coli | Synergistic effects tested by checkerboard assay | |

| Nigrocin-PN | Vancomycin (B549263) | Staphylococcus aureus, E. coli | Synergistic effects tested by checkerboard assay | |

| Nigrocin-PN | Gentamicin | Staphylococcus aureus, E. coli | Synergistic effects tested by checkerboard assay | |

| Nigrosin-6VL | Cefepime | Pseudomonas aeruginosa | Synergistic antimicrobial activity | |

| Nigrosin-6VL | Gentamicin | Pseudomonas aeruginosa | Synergistic antimicrobial activity | |

| 2170-2R | Cefepime | Pseudomonas aeruginosa | Enhanced antimicrobial capacity | |

| 2170-2R | Gentamicin | Pseudomonas aeruginosa | Enhanced antimicrobial capacity |

The mechanisms behind these synergistic effects may involve the peptide permeabilizing bacterial cell membranes, thereby facilitating the entry of antibiotics that would otherwise have limited access to their targets.

Research on Delaying Antibiotic Resistance Acquisition

Beyond direct synergistic killing, studies on Nigrocin-PN have indicated its ability to delay the acquisition of antibiotic resistance in Staphylococcus aureus when co-administered with ampicillin. This suggests that the peptide not only enhances the immediate effectiveness of the antibiotic but may also hinder the development of resistance mechanisms by the bacteria over time. This is a critical area of research in the face of rising antibiotic resistance. While sublethal concentrations of some antimicrobials can increase bacterial tolerance and persistence, potentially contributing to resistance, AMPs differ in their pharmacodynamics and kill cells relatively quickly. Research is ongoing to understand how AMPs like this compound influence the evolutionary dynamics of resistance.

Anti-Biofilm Activity and Associated Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection and contributes to antibiotic resistance. This compound and related peptides have demonstrated anti-biofilm activity.

Nigrocin-PN has shown activity against sessile cells of S. aureus and MRSA in biofilms, although a mutated analogue showed reduced efficacy. A modified analogue, nigrocin-HLM, demonstrated prominent inhibition and eradication of MRSA biofilms. This suggests that structural features of the peptide, such as the "Rana box" motif and C-terminus amidation, can influence anti-biofilm potency.

V. Structure Activity Relationship Studies of Nigrocin 1 and Its Analogues

Impact of Amino Acid Substitutions on Bioactivity and Specificity

Amino acid substitutions are a common strategy in SAR studies to probe the role of specific residues in the function of antimicrobial peptides (AMPs) like Nigrocin 1. Modifying properties such as hydrophobicity, amphipathicity, sequence length, distribution, and cationic charge through amino acid substitutions can significantly impact peptide activity. nih.gov Only a small fraction of key amino acids may contribute significantly to the antimicrobial properties, allowing other residues to be changed or removed without a major loss of activity. nih.gov Substituting single or multiple amino acids alters the physicochemical properties, such as net charge and hydrophobicity, which in turn affects antimicrobial potency and can potentially reduce toxicity. nih.gov

For instance, studies on a leucine-substituted analogue of Nigrocin-PN, Nigrocin-M1, showed that it retained bactericidal abilities against Gram-positive bacteria but exhibited less noticeable potency against some Gram-negative bacteria compared to the parent peptide. iiitd.edu.in This suggests that specific amino acids or their positions are more critical for activity against certain microbial types. The incorporation of unnatural D-amino acids into the sequence of AMPs is another chemical modification technique used to improve stability against proteases by reversing stereochemistry. nih.govfrontiersin.org

Role of Peptide Truncation and Lengthening in Modulating Biofunction

For example, a truncated version of Nigrocin-PN, Nigrocin-M2, showed dramatically decreased antimicrobial abilities compared to the full-length peptide, revealing the importance of certain regions, possibly including the Rana box, for bactericidal functions in the Nigrocin-2 (B1578548) family. iiitd.edu.in Conversely, truncating the "Rana-Box" in a Nigrocin-HL analogue was reported to greatly increase its helicity, potentially explaining improved antimicrobial activity in that specific case. portlandpress.com This highlights that the effect of truncation can vary depending on the specific peptide and the region being removed. Rational design of antibacterial peptides often focuses on chain length as one of the key aspects to achieve the desired effect. nih.govfrontiersin.orgsci-hub.se

Investigations into Structural Modifications of the "Rana Box" Motif

The "Rana box" is a conserved heptapeptide (B1575542) motif (typically CGLXGLC or CXXXXXC) found at the C-terminus of this compound and other AMPs from Rana frogs, characterized by a disulfide bond between two cysteine residues. nih.govresearchgate.netfrontiersin.orgmdpi.com This motif has been a significant focus of structural modification studies to understand its role in the function and stability of this compound and related peptides.

Studies have shown that the primary structure of the Rana box motif is important in determining bacteriostatic activity. nih.govresearchgate.net While the role of the "Rana box" in frog-derived AMPs is sometimes debated, it is considered crucial for maintaining the helical structure and antimicrobial activity within the brevinin-1 (B586460) family, to which Nigrocin is related. researchgate.net Deleting the 'Rana box' motif can cause the antibacterial effect of an AMP to disappear. nih.govfrontiersin.orgresearchgate.net However, replacing the natural 'Rana box' sequence with amidated phenylalanine has been shown to expand efficacy against antibiotic-resistant microorganisms, such as MRSA and P. aeruginosa, and reduce cytotoxicity in the case of Nigrocin-HLM, a modified Nigrocin-HL peptide. nih.govfrontiersin.orgresearchgate.netfrontiersin.org This suggests that while the motif itself is important, its specific sequence and modifications can significantly alter the peptide's properties. Modification targeting the "Rana Box" motif of a novel nigrocin peptide from Hylarana latouchii enhanced and broadened its potency against multiple bacteria. researchgate.netfrontiersin.orgfrontiersin.org The disulfide bond within the Rana box of Nigrocin-PN is important for antimicrobial activity; replacing the cysteines with leucines reduced activity, and deleting the entire motif rendered the peptide inactive. nih.gov However, a replacement of the Rana box with phenylalanine enhanced the activity of nigrocin-HL. researchgate.net

Rational Design Approaches for Enhanced Bioactivity

Rational design is a key strategy used to develop this compound analogues with enhanced bioactivity and reduced toxicity. This approach involves using structural and bioinformatic tools to predict effective amino acid sequences and physicochemical properties for targeting specific microorganisms. nih.gov Rational design focuses on optimizing several key attributes, including amino acid composition, chain length, hydrophobicity, net positive charge, secondary structure, and amphiphilicity. nih.govnih.govfrontiersin.orgsci-hub.se

Chemical modification techniques, such as amino acid substitution, cyclization, and the incorporation of unnatural amino acids, are commonly employed in rational design to improve peptide performance. nih.govnih.govfrontiersin.org For example, increasing the hydrophobicity and net positive charge of peptides by introducing hydrophobic building blocks can enhance electrostatic interaction with microbial cells, thereby increasing antimicrobial potency. nih.gov Rational design can also involve altering existing peptide sequences or creating new peptide mimetics with structural and functional similarities to known peptides. nih.gov Computational tools play a growing role in rational design, assisting in predicting 3D structure, hydrophobicity, and net charge. nih.govresearchgate.net By understanding the relationship between physicochemical properties and activity, researchers can design AMPs with desired and improved performance. researchgate.net

De novo Synthesis of this compound Variants for SAR Analysis

De novo synthesis involves creating new peptide sequences from scratch, rather than modifying existing natural peptides. This approach is valuable for SAR analysis as it allows for the design and synthesis of a wide range of this compound variants with specific desired properties. De novo design often emphasizes the creation of amphiphilic AMPs. nih.govsci-hub.se

Peptides used in studies, including Nigrocin-HLM and Hs02, have been obtained by chemical synthesis using standard solid-phase 9-fluorenylmethoxycarbonyl (Fmoc) chemistry and refined by reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org This synthetic approach allows for the precise control of amino acid sequences and the incorporation of modified or unnatural amino acids, which is essential for comprehensive SAR studies. nih.govnih.govfrontiersin.org Cell-free biosynthesis combined with deep learning is also emerging as a method to accelerate the de novo development of antimicrobial peptides. aimspress.com

Vi. Advanced Methodologies in Nigrocin 1 Research

Molecular Cloning and Genetic Engineering Techniques for Precursor Derivation

Molecular cloning and genetic engineering techniques are fundamental for understanding the biosynthesis of peptides like Nigrocin 1. These methods allow for the isolation and amplification of the DNA sequences encoding the precursor proteins from which mature peptides are derived. The process typically involves the use of restriction nucleases to cleave DNA at specific sites, facilitating the isolation and manipulation of individual genes nih.gov. DNA cloning can be achieved through vectors or polymerase chain reaction (PCR), enabling the generation of numerous identical copies of a DNA molecule nih.gov.

Studies on amphibian skin secretions, a known source of antimicrobial peptides including nigrocins, have utilized molecular cloning of biosynthetic precursor-encoding cDNAs. This approach has revealed highly conserved domain architectures within these precursors, particularly in signal peptides, which aids in cloning cDNA libraries from various species researchgate.net. For instance, the primary structures of nigrocin-2 (B1578548) homologues from different Odorrana frog species were elucidated by integrating 'shotgun' cloning of cDNAs encoding peptide precursors with tandem MS/MS sequencing researchgate.net. This highlights how molecular cloning provides insights into the genetic basis of peptide diversity and allows for the deduction of putative bioactive peptide structures researchgate.net.

Genetic engineering further extends these capabilities, allowing for the manipulation of these precursor genes. This can involve introducing genes into different organisms to produce peptides in recoverable quantities or modifying gene sequences to alter peptide properties google.com. While direct genetic engineering of this compound precursors is not explicitly detailed in the search results, the principles are well-established in peptide research, particularly for enhancing antimicrobial properties or altering toxicity, as seen with modifications to other nigrocin peptides frontiersin.orgresearchgate.net.

Peptidomics and Proteomics Approaches for Identification and Characterization

Peptidomics and proteomics are powerful analytical approaches used for the identification and characterization of peptides and proteins in biological samples. Peptidomics specifically focuses on the comprehensive qualitative and quantitative analysis of endogenous protein fragments, while proteomics examines intact proteins nih.gov. These fields are particularly relevant to the study of complex mixtures like amphibian skin secretions, where numerous peptides, including nigrocins, are present.

Mass spectrometry (MS), especially high-resolution mass spectrometry, is a principal technique in peptidomics and proteomics for detecting and identifying various analytes in complex mixtures, even at low concentrations mdpi.com. Tandem MS/MS sequencing is crucial for confirming peptide structures researchgate.net. Peptidomics allows for the identification of novel regulatory peptides and monitoring of protein degradation pathways researchgate.netnih.gov.

In the context of nigrocins, peptidomics has been integrated with molecular cloning to analyze amphibian skin peptidomes researchgate.net. This integrated approach facilitates the rapid structural characterization of novel peptides from complex natural libraries researchgate.net. Proteomics also plays a role in characterizing bioactive peptides and can provide insights into post-translational modifications mdpi.comnih.gov.

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are essential for determining the structural characteristics of this compound, which are directly related to its function.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the presence and proportion of secondary structural elements like alpha-helices, beta-sheets, and random coils.

CD investigations have been performed on nigrocin 2, a related peptide, revealing that it adopts primarily an alpha-helical structure in various solutions, including trifluoroethanol (TFE)/H2O, sodium dodecyl sulfate (B86663) (SDS) micelles, and dodecylphosphocholine (B1670865) micelles nih.gov. This suggests that nigrocin peptides can form alpha-helical structures in environments mimicking biological membranes, which is often correlated with their antimicrobial activity nih.gov. CD analyses are typically carried out within the range of 190–250 nm frontiersin.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, including peptides, in solution. Unlike crystallography, NMR provides structural information in a more native-like environment nih.govresearchgate.net. It exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules byjus.comwikipedia.org.

Homonuclear NMR spectroscopy studies have been conducted on nigrocin 2 to determine its solution structure nih.gov. These studies revealed that nigrocin 2 consists of a typical amphipathic alpha-helix spanning residues 3-18 in both 50% TFE solution and SDS micelles nih.gov. This structural information is critical for understanding the peptide's mechanism of action, particularly its interaction with cell membranes nih.gov. NMR spectroscopy allows for the measurement of structural restraints, which are then used to calculate the 3D structure nih.gov.

Bioinformatic and Computational Modeling for Peptide Design and Prediction

Bioinformatic and computational modeling tools are increasingly used in peptide research for design, prediction of properties, and understanding structure-activity relationships. These tools can analyze peptide sequences, predict secondary and tertiary structures, and model interactions with membranes or target molecules.

Computational tools have been applied to analyze the structure and potential membrane interactions of peptides like brevinin-1pl, leading to the design of modified analogues with enhanced therapeutic efficacy researchgate.net. Prediction of physiochemical properties such as hydrophobicity, hydrophobic moments, and net charge can be performed using tools like Heliquest frontiersin.org. Structural quality and accuracy of 3D models can be evaluated using programs like PROCHECK and PROSA frontiersin.org. These computational approaches complement experimental techniques by providing theoretical insights and guiding the design of modified peptides with improved characteristics frontiersin.orgresearchgate.net.

In Vitro Bioactivity Assays

In vitro bioactivity assays are fundamental for evaluating the biological functions of this compound and its analogues under controlled laboratory conditions. These assays assess various activities, including antimicrobial effects, cytotoxicity, and other potential pharmacological properties.

Antimicrobial activity is commonly evaluated using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) assays, typically utilizing the broth dilution method frontiersin.org. These assays quantify the lowest concentration of the peptide required to inhibit or kill microorganisms frontiersin.org. Studies on nigrocin peptides have demonstrated broad-spectrum antimicrobial activity against various microorganisms, including Gram-positive bacteria, yeast, and Gram-negative bacteria frontiersin.orgnih.gov.

Other in vitro assays include those for evaluating cytotoxicity and hemolytic activity. Cytotoxicity assays measure the impact of peptides on the viability of cultured cells, using methods such as CCK8 assays researchgate.net. Hemolysis assays assess the ability of peptides to lyse red blood cells, providing an indication of potential toxicity to host cells frontiersin.orgresearchgate.net. For instance, studies on nigrocin-HL and its analogues have included evaluating their cytotoxicity against cell lines like HaCaT and 16HBE, as well as their hemolytic activity against horse erythrocytes researchgate.net.

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations

The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation. microbe-investigations.com The Minimal Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. microbe-investigations.com These metrics are fundamental in assessing the potency of antimicrobial compounds. microbe-investigations.comnih.gov

Studies on nigrocin-HLM have shown potent activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans, with significantly reduced MIC and MBC values compared to the natural peptide nigrocin-HL. frontiersin.orgnih.gov Notably, nigrocin-HLM demonstrated high activity against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.govnih.govsciprofiles.com For instance, nigrocin-HLM exhibited MIC values of 4 μM (5.89 mg/l) against MRSA strain NCTC12493 and 1 μM (1.47 mg/l) against other tested MRSA strains. frontiersin.orgnih.gov Consistent with its inhibitory effects, nigrocin-HLM also displayed enhanced bactericidal activities, with MBC values not exceeding 6 mg/l against the tested MRSA strains. frontiersin.orgnih.gov

Research on Nigrocin-PN from Pelophylax nigromaculatus has also included MIC and MBC determinations. researchgate.netresearchgate.net Studies have reported MIC and MBC ranges for Nigrocin-PN against S. aureus and MRSA isolates. researchgate.net For some anti-MRSA peptides, MIC values ranged from 2.00 to 32.00 µg/mL and MBC values from 2.00 to 64.00 µg/mL against S. aureus and MRSA isolates. researchgate.net The ratio of MBC to MIC can indicate whether a peptide is primarily bacteriostatic or bactericidal; an MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. mdpi.comuokerbala.edu.iq

Below is a table summarizing representative MIC and MBC data for nigrocin-HLM:

| Microorganism Strain | MIC (μM) | MIC (mg/l) | MBC (μM) | MBC (mg/l) | Source |

| S. aureus | - | - | - | - | frontiersin.orgnih.gov |

| E. coli | - | - | - | - | frontiersin.orgnih.gov |

| C. albicans | - | - | - | - | frontiersin.orgnih.gov |

| P. aeruginosa (ATCC27853) | 32 | 47.08 | 32 | 47.08 | frontiersin.orgnih.gov |

| MRSA (NCTC12493) | 4 | 5.89 | - | ≤ 6 | frontiersin.orgnih.gov |

| MRSA (ATCC43300) | 1 | 1.47 | - | ≤ 6 | frontiersin.orgnih.gov |

| MRSA (Clinical isolates) | 1 | 1.47 | - | ≤ 6 | frontiersin.orgnih.gov |

Note: Specific MIC/MBC values for S. aureus, E. coli, and C. albicans for nigrocin-HLM were indicated as significantly reduced compared to the natural peptide, but precise numerical values were not consistently provided in the snippets. The table includes values that were explicitly mentioned.

Time-Killing Curve Analysis

Time-killing curve analysis is used to evaluate the rate at which an antimicrobial agent reduces the viability of a bacterial population over time at different concentrations. This method provides insight into the speed and mechanism of antimicrobial action. nih.govresearchgate.net

Studies on Nigrocin-PN have utilized time-killing assays against bacteria such as S. aureus and E. coli. nih.govresearchgate.net These studies investigated the killing kinetics of Nigrocin-PN at concentrations corresponding to 1×, 2×, and 4× its MIC. nih.govresearchgate.net Results indicated that the inhibition efficacy of Nigrocin-PN increased with higher concentrations. nih.govresearchgate.net At a concentration of 2× MIC against E. coli, the time-killing assay showed no distinct bacterial survival around 40 minutes, suggesting a possible bactericidal mechanism not solely reliant on immediate membrane destruction at this concentration. nih.govresearchgate.net However, at concentrations exceeding 4× MIC, the rate of membrane rupture increased sharply with extended incubation time. nih.govresearchgate.net This suggests that the antibacterial mechanisms of Nigrocin-PN may involve both non-membrane destruction at lower concentrations and direct membrane destruction at higher concentrations. nih.govresearchgate.net Prolonged exposure to Nigrocin-PN inevitably led to bacterial membrane destruction and death. nih.gov

Biofilm Eradication Concentration (MBEC) Assays

Biofilms are structured communities of microorganisms encased in a polymeric matrix, which confer increased resistance to antimicrobial agents compared to planktonic cells. frontiersin.orgfrontiersin.org The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. frontiersin.orgnih.govfrontiersin.orgresearchgate.net MBEC assays are crucial for evaluating the potential of compounds to treat biofilm-associated infections. frontiersin.org

Research on nigrocin-HLM has included the determination of its MBEC against mature MRSA biofilms. frontiersin.orgnih.govresearchgate.netfrontiersin.org Nigrocin-HLM demonstrated the ability to eradicate MRSA biofilm with an MBEC of 8 μM (11.77 mg/l). frontiersin.orgnih.gov This was in contrast to the natural peptide nigrocin-HL, which showed negligible inhibition of biofilm formation even at concentrations up to 16 μM (31.35 mg/l). frontiersin.orgnih.gov This suggests that the modification of nigrocin-HL to create nigrocin-HLM significantly enhanced its antibiofilm activity. nih.gov

Studies on Nigrocin-PN have also investigated its activity against sessile cells in biofilms of S. aureus and MRSA, using MBIC (Minimal Biofilm Inhibitory Concentration) and MBEC as indicators. researchgate.netresearchgate.net While specific MBEC values for Nigrocin-PN were not detailed in the provided snippets, research on its derivatives, such as Nigrocin-M2, showed a prominent reduction in efficacy against sessile cells in biofilms, with both MBIC and MBEC exceeding 256 μM. researchgate.net This highlights the importance of specific structural features, such as the disulfide bond, for the antibiofilm activity of Nigrocin-PN. researchgate.netresearchgate.net

In Vivo Model Systems for Efficacy Evaluation (excluding clinical trials)

Vertebrate Animal Models for Infectious Disease Studies (e.g., pneumonia mice model)

Vertebrate animal models, particularly mouse models, are widely used in preclinical studies to assess the efficacy of antimicrobial agents against various infectious diseases due to their ease of handling and cost-effectiveness. mdpi.com Pneumonia mouse models are commonly employed to evaluate the effectiveness of compounds against respiratory tract infections. frontiersin.orgnih.govnih.govsciprofiles.comfrontiersin.orgmdpi.comiiitd.edu.in

A study evaluating nigrocin-HLM utilized an MRSA-induced pneumonia mice model to assess its in vivo efficacy. frontiersin.orgnih.govnih.govsciprofiles.comfrontiersin.org Mice were infected with MRSA, and the efficacy of nigrocin-HLM was compared to that of vancomycin (B549263), a standard antibiotic treatment for MRSA infections. frontiersin.orgnih.gov Results indicated that nigrocin-HLM showed excellent potency against MRSA in vivo, effectively ameliorating lung infection caused by the bacterium. frontiersin.orgnih.govsciprofiles.comfrontiersin.org This was evidenced by a reduction in viable bacteria in the lung and bronchoalveolar lavage fluid (BALF) of infected mice treated with nigrocin-HLM at a specific dosage (10 mg/kg). frontiersin.orgnih.gov The efficacy of nigrocin-HLM in this model was reported to be even more efficient than vancomycin at a higher dosage (20 mg/kg). frontiersin.orgnih.gov

Research on Nigrocin-PN has also included in vivo antimicrobial assays using BALB/c mice to evaluate its bioactivity against Klebsiella pneumoniae-induced pulmonary inflammation. researchgate.netiiitd.edu.in Nigrocin-PN significantly ameliorated pulmonary inflammation in this model. researchgate.netiiitd.edu.in

Invertebrate Animal Models (e.g., waxworm model)

Invertebrate animal models, such as the Galleria mellonella (waxworm) larvae model, are increasingly used as alternative or complementary in vivo systems for evaluating the efficacy of antimicrobial agents. microbe-investigations.commdpi.comnih.govmdpi.comsciprofiles.comsciprofiles.comnih.gov These models offer advantages such as lower cost, ease of handling, and ethical considerations compared to vertebrate models, while still providing relevant information on host-pathogen interactions and antimicrobial efficacy. microbe-investigations.comnih.gov The immune system of Galleria mellonella larvae shares similarities with the innate immune system of mammals. microbe-investigations.comnih.gov

While direct studies on "this compound" in a waxworm model were not explicitly found, a study on a modified ranatuerin-2 (B1576050) peptide, which is also an antimicrobial peptide, evaluated its potential in vivo efficacy in a methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm model. mdpi.comnih.govmdpi.comsciprofiles.comsciprofiles.com This modified peptide, [Lys4,19, Leu20]R2AW(1-22)-NH2, was shown to exert potential in vivo efficacy in this model, decreasing the mortality rate of infected waxworms. mdpi.comnih.govmdpi.comsciprofiles.comsciprofiles.com Although it was noted to be less effective than existing antibiotics, the study demonstrated the utility of the waxworm model for evaluating the in vivo antibacterial efficacy of such peptides. mdpi.commdpi.comsciprofiles.com

Vii. Comparative and Evolutionary Perspectives of Nigrocin 1

Comparison with other Amphibian-Derived Antimicrobial Peptides (e.g., Brevinins, Temporins, Esculentins)

Amphibian skin secretions are a rich source of diverse AMPs, including well-studied families like brevinins, temporins, and esculentins researchgate.netscielo.brmdpi.comnih.govresearchgate.net. Comparing Nigrocin 1 to these other families provides context for its structural and functional characteristics.

Brevinins, temporins, and esculentins are also cationic and amphipathic peptides, often adopting α-helical structures in membrane-mimetic environments, a common feature among AMPs that facilitates membrane interaction and disruption mdpi.commdpi.comnih.govresearchgate.net. Brevinins and Nigrocin-2 (B1578548) share the characteristic C-terminal disulfide-bridged cyclic heptapeptide (B1575542), the "Rana box" mdpi.comnih.gov. Temporins, in contrast, are typically shorter peptides, ranging from 8 to 17 amino acids, and many lack the cysteine residues forming a disulfide bond nih.govnih.gov. Esculentins are generally longer peptides compared to temporins and brevinins, with esculentin-1 (B1576701) being among the longest amphibian AMPs with around 46 amino acids researchgate.net.

While this compound shows considerable sequence similarity to brevinin-2 (B1175259) (about 73%), its sequence homology with other AMP families like temporins or esculentins is generally lower longdom.orgnih.gov. Despite structural differences, many of these AMP families, including nigrocins, brevinins, temporins, and esculentins, exhibit broad-spectrum antimicrobial activity against various bacteria (Gram-positive and Gram-negative) and fungi longdom.orgmdpi.commdpi.comnih.govresearchgate.netnih.gov.

Functional comparisons reveal both overlapping and distinct activities. For example, while many temporins show strong activity against Gram-positive bacteria, their activity against Gram-negative bacteria can be less pronounced nih.gov. Brevinins are known for their high potency against a wide range of bacteria and fungi nih.gov. Esculentins are also highly potent antimicrobial molecules researchgate.net. The specific spectrum and potency of this compound compared to these families would require direct comparative studies, but its reported broad-spectrum activity aligns with the general function of many anuran AMPs longdom.orgnih.gov.

The presence of the "Rana box" in this compound and some other families like brevinins and esculentins suggests a shared structural motif that may contribute to their stability and activity, although studies on modified nigrocins indicate that while the "Rana box" is important for reducing toxicity, it may not be absolutely indispensable for antimicrobial activity in all cases frontiersin.orgnih.gov.

A comparative overview of structural features and activities of some amphibian AMP families:

| Peptide Family | Typical Length (amino acids) | C-terminal Disulfide Bond ("Rana Box") | Typical Structure in Membrane Mimetic | Broad-Spectrum Antimicrobial Activity |

| This compound | 21 | Yes | α-helical (predicted/implied) | Yes longdom.orgnih.gov |

| Nigrocin 2 | 21 | Yes | α-helical mdpi.comnih.gov | Yes longdom.orgresearchgate.net |

| Brevinin-1 (B586460) | ~24 | Yes | α-helical mdpi.comnih.gov | Yes mdpi.comnih.gov |

| Brevinin-2 | 29-34 | Yes | α-helical mdpi.comnih.gov | Yes mdpi.comnih.gov |

| Temporins | 8-17 | No | α-helical nih.gov | Primarily Gram-positive nih.gov |

| Esculentin-1 | ~46 | Yes | α-helical researchgate.net | Yes researchgate.net |

Note: This table provides a general overview based on available information and may not encompass all variations within each family.

Evolutionary Adaptation of Peptide Repertoires in Anuran Skin Secretions

The remarkable diversity of peptide repertoires in anuran skin secretions is a result of millions of years of evolution and adaptation researchgate.netscielo.brnih.govplos.orgnih.gov. Amphibians, transitioning between aquatic and terrestrial environments, face constant exposure to a wide array of potential pathogens, making a robust innate immune system crucial longdom.orgresearchgate.netmdpi.com. The skin, being moist and permeable, is particularly vulnerable to microbial colonization longdom.org.

The granular glands in the skin of anurans synthesize and secrete a complex mixture of bioactive molecules, including AMPs, which serve as a primary defense line against microorganisms and also play roles in defense against predators longdom.orgresearchgate.netplos.orgnih.gov. The evolution of these peptide arsenals is thought to have involved several mechanisms, including gene duplication, diversification of precursor proteins, and positive selection plos.orgresearchgate.net.

Studies suggest that the AMP systems in distantly related anuran lineages represent independently evolved defense arsenals plos.org. While some peptide families might have originated from ancestral genes with different functions (e.g., hormone-like peptides), they have diversified over time to acquire potent antimicrobial activities plos.org. The precursor proteins of many skin peptides, despite structural and functional differences in the mature peptides, are often evolutionarily related, suggesting descent from a common ancestral gene in early neobatrachian frogs mdpi.com.

The high diversity of AMPs within a single anuran species, with some species producing dozens or even over a hundred different peptides, allows for a broad and enhanced antimicrobial spectrum capable of defending against complex environmental pathogen communities mdpi.complos.org. This diversity is likely maintained through ongoing evolutionary processes driven by the need to adapt to changing microbial threats mdpi.com.

The presence of families like nigrocins, brevinins, and temporins, often within the same species or closely related species, highlights the diversification of AMPs from common ancestors or through convergent evolution mdpi.comresearchgate.net. The structural variations observed between families, such as differences in length, amino acid composition, and the presence or absence of disulfide bonds, contribute to their distinct mechanisms of action and target specificities mdpi.commdpi.comnih.govresearchgate.netnih.gov.

Evolutionary studies analyzing the nucleotide diversity and selection pressures on AMP genes in anurans indicate that while most genes might be under negative selection, mechanisms like expansion of family members and numbers facilitate the diversification and addition of novel functions or improvement of antimicrobial efficiency mdpi.comresearchgate.net. This continuous evolutionary arms race between amphibians and pathogens drives the ongoing adaptation and diversification of their skin peptide repertoires, including the nigrocin family.

| Species | Number of AMP Families Identified (Example) | Key AMP Families Present (Example) |

| Pelophylax nigromaculatus | 13 mdpi.comresearchgate.net | Nigrocin-2N, Nigrocin-3N, Nigrocin-4N, Nigrocin-5N, Nigrocin-6N, Nigrocin-7N, Brevinin-1N, Brevinin-2N, Esculentin-1, Esculentin-2, Ranacyclin-N, Ranatuerin-2N, Temporin-1 mdpi.comresearchgate.net |

| Rana amurensis | 14 mdpi.com | (Specific families vary) mdpi.com |

| Rana dybowskii | 7 mdpi.comresearchgate.net | Dybowsin-1, Dybowsin-2, Dybowsin-3, Esculentin-1, Esculentin-2, Ranatuerin-2N, Temporin-1 mdpi.comresearchgate.net |

| Odorrana andersonii | Not specified, but includes Nigrocin-1 subtypes cpu-bioinfor.orgbiosino.org | Nigrocin-1-OA1, Nigrocin-1-OA2, Nigrocin-1-OA3 cpu-bioinfor.orgbiosino.org |

(Note: As per the instructions, a table listing all compound names and their corresponding PubChem CIDs would typically be included at the end of the complete article. Since only section VII was requested, that full table is not generated here.)

Viii. Future Directions and Translational Research Potential of Nigrocin 1

Development of Novel Antimicrobial Strategies based on Nigrocin 1 Scaffolds

The rise of multi-drug resistant (MDR) pathogens necessitates the development of new anti-infective agents. mdpi.com this compound, with its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, serves as an excellent template for designing novel antimicrobial strategies. mdpi.comfrontiersin.orgmdpi-res.com Its primary mechanism involves membrane disruption, a mode of action that is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. frontiersin.orgimrpress.com

Future research is focused on using the this compound structure as a scaffold to create more potent and specific antimicrobial agents. Key strategies include:

Sequence Modification: Altering the amino acid sequence of this compound can enhance its efficacy and broaden its spectrum of activity. nih.gov Modifications often focus on increasing the peptide's net positive charge and optimizing its hydrophobic-hydrophilic balance, which are crucial for its interaction with and disruption of microbial membranes. imrpress.comnih.gov

Hybrid Peptides: Combining the structural features of this compound with those of other AMPs could lead to hybrid peptides with synergistic effects and improved activity against resistant strains.

Targeting Biofilms: A significant challenge in treating chronic infections is the formation of bacterial biofilms. Research is exploring the modification of AMPs like this compound to enhance their ability to penetrate and disrupt these protective biofilm matrices.

The table below summarizes the known antimicrobial spectrum of this compound, which forms the basis for its development as a therapeutic scaffold. nih.govcabidigitallibrary.org

| Target Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Micrococcus luteus | Gram-positive bacteria | 2.5 µg/mL |

| Shigella dysenteriae | Gram-negative bacteria | 10 µg/mL |

| Klebsiella pneumoniae | Gram-negative bacteria | 10 µg/mL |

| Salmonella typhimurium | Gram-negative bacteria | 22.5 µg/mL |

| Pseudomonas aeruginosa | Gram-negative bacteria | 75 µg/mL |

| Candida albicans | Fungi | 100 µg/mL |

| Proteus mirabilis | Gram-negative bacteria | >200 µg/mL |

| Serratia marcescens | Gram-negative bacteria | >200 µg/mL |

Strategies for Enhancing Peptide Stability and Production

A major hurdle in the therapeutic development of peptides is their susceptibility to degradation by proteases in the body and their relatively short half-life. researchgate.netnih.gov For this compound to become a viable clinical candidate, its stability must be enhanced. Several strategies are being investigated:

D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers can make peptides significantly more resistant to proteolytic enzymes without necessarily compromising their antimicrobial activity. researchgate.net

Chemical Modifications: Techniques such as halogenation (the introduction of halogen atoms) have been shown to improve the proteolytic stability and antimicrobial efficacy of other peptides and represent a potential avenue for modifying this compound. researchgate.net

Cyclization: Creating a cyclic version of the peptide can restrict its conformation, making it less accessible to proteases and thereby increasing its stability. nih.gov

Alongside stability, efficient and cost-effective production is crucial for clinical translation. While research quantities can be obtained through standard laboratory methods, large-scale production for therapeutic use requires optimized chemical synthesis processes, such as solid-phase or solution-phase synthesis, to make manufacturing commercially feasible. google.com

Exploration of Non-Antimicrobial Bioactivities (e.g., potential immunomodulatory roles)

Amphibian-derived AMPs are increasingly recognized as multifunctional molecules that do more than just kill pathogens. scispace.com Many possess immunomodulatory capabilities, meaning they can influence the host's immune response. nih.gov These peptides can act as signaling molecules, modulate inflammation, and promote wound healing. imrpress.comcabidigitallibrary.org

While specific immunomodulatory functions of this compound have yet to be extensively detailed, its origin and class suggest a high potential for such activities. Research into other frog-skin peptides has revealed a wide range of non-antimicrobial bioactivities, as detailed below. nih.gov

| Bioactivity | Potential Function |

| Immunomodulatory | Modulation of host immune cells and inflammatory responses. nih.gov |

| Antioxidant | Scavenging of free radicals to prevent oxidative damage. mdpi.com |

| Anticancer | Selective cytotoxicity towards cancer cells. nih.gov |

| Antidiabetic | Stimulation of insulin (B600854) release. nih.govmdpi.com |

| Anti-inflammatory | Reduction of inflammation. nih.gov |

Future exploration of this compound will likely focus on characterizing these potential secondary roles. Uncovering immunomodulatory or anti-inflammatory properties could significantly broaden its therapeutic applications, potentially leading to treatments for inflammatory conditions or for promoting tissue repair. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Design

Modern drug discovery is increasingly leveraging the power of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools are particularly well-suited for peptide design, as they can analyze vast datasets of peptide sequences and structures to predict their biological activity.

In the context of this compound, AI and ML can be employed to:

Predict Novel Analogs: Machine learning algorithms can predict how specific amino acid substitutions in the this compound sequence will affect its antimicrobial potency, stability, and potential toxicity. mdpi-res.comresearchgate.net

Optimize Scaffolds: AI can rapidly screen virtual libraries of this compound derivatives to identify candidates with the highest predicted efficacy and the most favorable pharmacological properties.

Accelerate Discovery: By prioritizing the most promising peptide designs for laboratory synthesis and testing, AI and ML can significantly shorten the timeline and reduce the costs associated with developing new antimicrobial drugs. researchgate.net

The integration of these advanced computational approaches promises to accelerate the translation of this compound from a naturally occurring peptide into a new generation of optimized anti-infective therapeutics.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Nigrocin 1’s structural and functional properties in preclinical studies?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC) is critical for structural elucidation. For functional characterization, assays such as enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) can quantify binding affinity. Ensure experimental protocols are detailed in supplementary materials to enable reproducibility, including solvent systems, instrument parameters, and purity thresholds (e.g., ≥95% for pharmacological assays) .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and scalability in academic settings?

- Methodological Answer : Systematic Design of Experiments (DOE) approaches, such as factorial designs, should be employed to evaluate variables like reaction temperature, catalyst loading, and solvent polarity. Statistical tools (e.g., ANOVA) can identify significant factors affecting yield. Pilot-scale synthesis should validate optimized conditions, with iterative adjustments based on kinetic studies. Document deviations and impurities using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to refine protocols .

Q. What criteria should guide the selection of in vitro models to study this compound’s biological activity?

- Methodological Answer : Prioritize models with well-characterized molecular targets (e.g., recombinant enzyme systems or cell lines with validated receptor expression). Use dose-response curves to establish EC50/IC50 values, ensuring consistency with physiological concentrations. Include positive and negative controls (e.g., known inhibitors/agonists) to validate assay specificity. Cross-reference findings with publicly available datasets (e.g., ChEMBL or PubChem) to confirm novelty .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacological data (e.g., conflicting IC50 values across studies) be resolved?

- Methodological Answer : Conduct a systematic review with meta-analysis to assess heterogeneity sources, such as assay conditions (pH, temperature) or batch variability. Validate key findings using orthogonal methods (e.g., in vivo models if in vitro results are disputed). Employ Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Transparently report raw data and statistical assumptions (e.g., normality tests) to facilitate replication .

Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Use computational tools (e.g., molecular docking or QSAR modeling) to predict binding modes and prioritize synthetic targets. Validate predictions with site-directed mutagenesis or X-ray crystallography of ligand-target complexes. Iteratively refine synthetic routes using parallel synthesis or combinatorial chemistry, tracking substituent effects on potency and selectivity. Publish crystallographic data in repositories like the Protein Data Bank (PDB) for community validation .

Q. How should researchers design longitudinal studies to evaluate this compound’s therapeutic potential in complex disease models?

- Methodological Answer : Apply the PICOT framework to define Population (e.g., transgenic animal models), Intervention (dose regimen), Comparison (vehicle/standard therapy), Outcome (biomarker reduction), and Timeframe (e.g., 12-week toxicity assessment). Use power analysis to determine cohort sizes, ensuring statistical rigor. Integrate multi-omics data (proteomics, metabolomics) to capture systemic effects and mitigate publication bias by registering protocols in platforms like preclinicaltrials.eu .

Methodological Considerations

- Data Contradiction Analysis : When reconciling conflicting results, triangulate evidence from biochemical, cellular, and in vivo studies. Use sensitivity analysis to test robustness against outliers .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data (NMR, MS) in repositories like Zenodo or Figshare .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest in accordance with ICMJE guidelines, particularly for studies with translational implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.